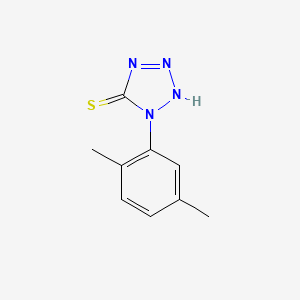

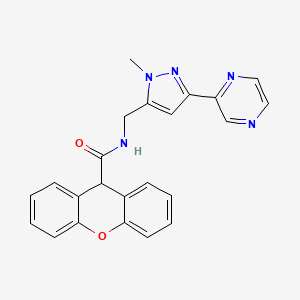

![molecular formula C11H16IN3 B2612900 {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide CAS No. 2717-91-1](/img/structure/B2612900.png)

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

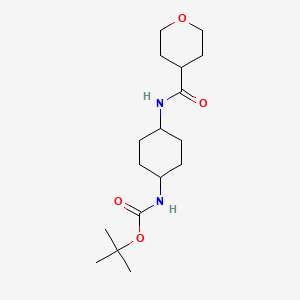

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of a synthesis method involves a Mizoroki–Heck reaction, followed by a two-step reduction, fluorination with NFSI and NaH, and finally hydrolysis in 12 M HCl .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, one compound was reported as a white powder with a melting point of 233–234°C .Applications De Recherche Scientifique

Medicinal Chemistry Applications

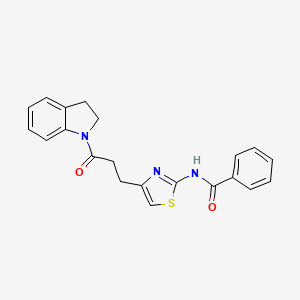

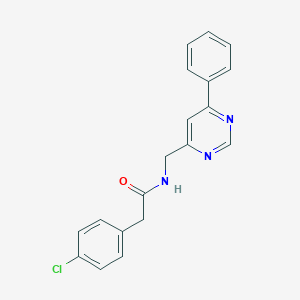

Imidazole and pyridine derivatives, including imidazopyridines, have been explored for their therapeutic potential. For instance, imidazo[1,2-b]pyridazine scaffolds, related to the queried compound, have been highlighted for their importance in generating bioactive molecules, such as kinase inhibitors like ponatinib. These compounds are investigated for their structure-activity relationships (SAR) in medicinal chemistry, aiming to enhance pharmacokinetic profiles and efficiency in therapeutic applications (Garrido et al., 2021).

Organic Synthesis and Catalysis

The diversity of heterocyclic N-oxide molecules, including imidazole and pyridine derivatives, underscores their versatility as synthetic intermediates and in biological applications. These compounds are crucial in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Their biological significance is also noted, with some demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Drug Development and Antimicrobial Applications

Imidazopyridine-based derivatives have been reviewed for their potential as inhibitors against multi-drug resistant bacterial infections, highlighting the pharmacological diversity offered by fused pyridines. These compounds are underlined for their antibacterial profile and the structure-activity relationship (SAR) of synthesized derivatives, offering a foundation for developing novel antibacterial agents with minimized side effects (Sanapalli et al., 2022).

Materials Science

Ionic liquids, incorporating imidazole structures, have emerged as innovative modifiers for materials applied in solid-phase extraction, chromatography, and capillary electrophoresis. These modifications aim to leverage the unique properties of ionic liquids for enhancing material performance in analytical applications (Vidal et al., 2012).

Mécanisme D'action

Target of Action

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

The mode of action of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This process is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The compound is involved in the direct functionalization of imidazo[1,2-a]pyridines, which can affect various biochemical pathways .

Result of Action

The compound’s involvement in the direct functionalization of imidazo[1,2-a]pyridines suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The compound’s synthesis and functionalization processes may be influenced by various environmental factors .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethyl(trimethyl)azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N3.HI/c1-14(2,3)9-10-8-12-11-6-4-5-7-13(10)11;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNROAGRTRKHKT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CN=C2N1C=CC=C2.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)

![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)